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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoroaniline

Cat. No.: B056082

For Immediate Release

This technical guide provides a detailed overview of the key spectroscopic data for the
compound 4-Bromo-2,3-difluoroaniline (CAS No. 112279-72-8). Designed for researchers,
scientists, and professionals in drug development, this document outlines predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
generalized experimental protocols. The absence of comprehensive, publicly available
experimental spectra necessitates the use of predictive models for this analysis.

Molecular Structure and Properties
Molecular Formula: CeHaBrFzN

Molecular Weight: 208.00 g/mol

Structure:

Caption: Molecular Structure of 4-Bromo-2,3-difluoroaniline.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-2,3-
difluoroaniline. These values have been generated using computational models and should
be considered as estimations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.0-7.2 m 1H Ar-H
~6.8-7.0 m 1H Ar-H
~4.0 (broad s) s 2H -NH:z

Table 2: Predicted 133C NMR Data

Chemical Shift (6) ppm Assignment
~150 (dd) C-F

~145 (dd) C-F

~135 (d) C-NH:

~125 (d) C-H

~115 (d) C-H

~105 (d) C-Br

Table 3: Predicted °F NMR Data

Chemical Shift (6) ppm Multiplicity Assignment
~-130to -140 m Ar-F
~-145 to -155 m Ar-F

Infrared (IR) Spectroscopy

Table 4: Predicted Significant IR Absorptions
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Wavenumber (cm~?) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)
3300 - 3400 Medium N-H stretch (symmetric)
1600 - 1650 Medium N-H bend

1450 - 1600 Strong C=C aromatic ring stretch
1200 - 1300 Strong C-N stretch

1000 - 1100 Strong C-F stretch

600 - 800 Strong C-Br stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

miz Relative Intensity Assighment
) [M]* (Molecular ion peak with
207/209 High o
bromine isotopes)
128 Medium [M - Br]*
101 Medium [M - Br - HCNJ*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 4-Bromo-2,3-difluoroaniline would be dissolved in a deuterated solvent, such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), and transferred to a 5 mm NMR
tube. tH, 13C, and °F NMR spectra would be acquired on a 400 MHz or higher field NMR
spectrometer. For *H and 3C NMR, tetramethylsilane (TMS) would be used as an internal

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b056082?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

standard. For °F NMR, a common fluorine-containing standard like trifluorotoluene could be
used as an external reference.

FTIR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR)
spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range
of 4000-400 cm~* with a resolution of 4 cm™2.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization
(El) source. The solid sample would be introduced via a direct insertion probe. The electron
energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z)
range of approximately 50-300 amu.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the molecular structure and its predicted spectral features.
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Sample Preparation
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Dissolution in Solid Sample
Deuterated Solvent (for IR and MS)

¢ Spectroscopic Analysis

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

(1H, 13C, 19F) (ATR) (EI)

\ 7
\ Data Acquisitipn & Processing
y

NMR Spectra IR Spectrum Mass Spectrum

AN e
N bV

Interpretation

Structure Elucidation &

Verification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4-Bromo-2,3-difluoroaniline.
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Caption: Relationship between the molecular structure and its key spectroscopic data.

Disclaimer: The spectroscopic data presented in this document are predicted values and have
not been experimentally verified. This guide is intended for informational purposes and to
provide an expected spectroscopic profile for 4-Bromo-2,3-difluoroaniline. Experimental
verification is recommended for any critical applications.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2,3-difluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056082#key-spectroscopic-data-for-4-bromo-2-3-
difluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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